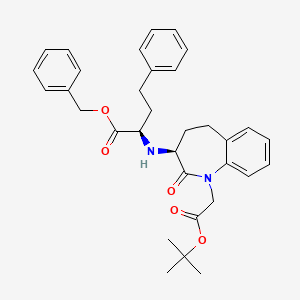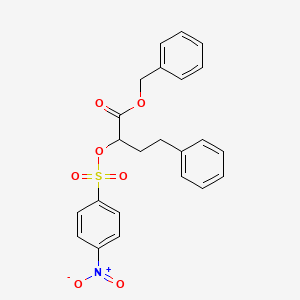
Triglyme-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triglyme-d6, also known as triethylene glycol dimethyl ether-d6, is a deuterated form of triethylene glycol dimethyl ether. It is an organic compound with the chemical formula C8H12D6O4. This compound is a colorless liquid that is soluble in water and most organic solvents. This compound is commonly used as a solvent in various chemical reactions and processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triglyme-d6 is synthesized by the deuteration of triethylene glycol dimethyl ether. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The process is optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Triglyme-d6 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding glycol ethers.
Reduction: It can be reduced to form simpler ether compounds.
Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various glycol ethers, simpler ether compounds, and substituted ether derivatives.
Scientific Research Applications
Triglyme-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent in organic synthesis and electrochemical studies.
Biology: Employed in the preparation of deuterated compounds for nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Utilized in the development of pharmaceuticals and as a solvent in drug formulation.
Mechanism of Action
Triglyme-d6 exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Triglyme-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to form stable complexes with ions and its low volatility make it an excellent solvent for various chemical and industrial processes .
Properties
CAS No. |
1219192-16-1 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
184.265 |
IUPAC Name |
1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3 |
InChI Key |
YFNKIDBQEZZDLK-WFGJKAKNSA-N |
SMILES |
COCCOCCOCCOC |
Synonyms |
2,5,8,11-Tetraoxadodecane-d6; 1,2-Bis(2-methoxyethoxy)ethane-d6; Ansul Ether 161-d6; DMTG-d6; Glyme 4; Hisolve MTM-d6; Methyltriglyme-d6; NSC 66400-d6; Triethylene Glycol Dimethyl-d6 Ether; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


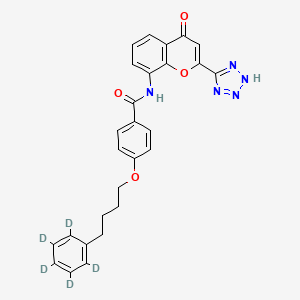
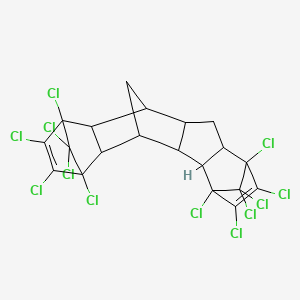
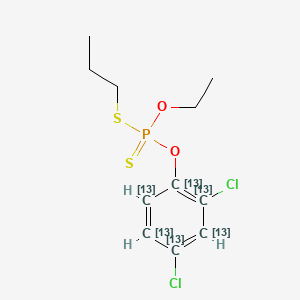

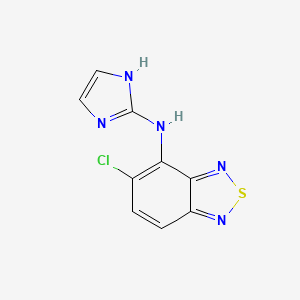
![2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate](/img/structure/B565056.png)
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
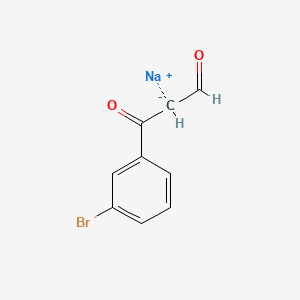
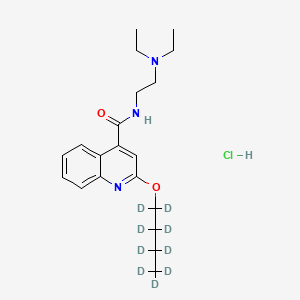
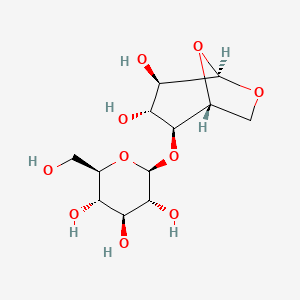
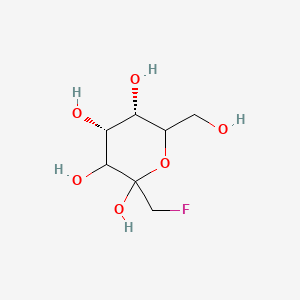
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)
